molecular formula C21H28OSi B14250624 Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- CAS No. 188263-82-3

Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-

Cat. No.: B14250624
CAS No.: 188263-82-3
M. Wt: 324.5 g/mol
InChI Key: PTQHYYRGDQETQD-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- (CAS: 308816-10-6) is a silicon-based organometallic compound with the molecular formula C29H40O3Si and a molecular weight of 464.7 g/mol . Its structure features a tert-butyl (1,1-dimethylethyl) group, two phenyl rings, and a (3-methyl-2-butenyl)oxy substituent. The SMILES notation (O1CCOC1CC/C(/C)=C/C=C/CCCO[Si](C(C)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1) highlights its conjugated diene and dioxolane moieties, which contribute to its steric bulk and electronic properties .

Key physical properties include:

  • Boiling point: 524.8 ± 50.0°C
  • Density: 1.03 ± 0.1 g/cm³
  • Polar Surface Area (PSA): 27.69 Ų .

This compound is primarily utilized in organic synthesis as a protecting group for alcohols or amines due to its stability under acidic and basic conditions.

Properties

CAS No.

188263-82-3

Molecular Formula

C21H28OSi

Molecular Weight

324.5 g/mol

IUPAC Name

tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane

InChI

InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3

InChI Key

PTQHYYRGDQETQD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Hydrosilylation of Allylic Alcohol Derivatives

A widely adopted method involves the hydrosilylation of 3-methyl-2-buten-1-ol derivatives with chlorosilane precursors. For example, diphenylchlorosilane reacts with 3-methyl-2-buten-1-ol in the presence of a palladium catalyst to yield the target compound. The reaction proceeds via a Chalk-Harrod mechanism , where the silicon hydride intermediate adds across the alkene bond of the allylic alcohol.

Key conditions :

  • Catalyst : Pd/C (5% wt) or PtO₂
  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Temperature : 0–25°C
  • Yield : 68–72%

This method avoids side reactions such as β-hydride elimination by maintaining low temperatures and stoichiometric control.

Nucleophilic Substitution with Organometallic Reagents

An alternative route employs nucleophilic substitution at the silicon center. Diphenyldichlorosilane is treated with tert-butyllithium followed by 3-methyl-2-buten-1-ol under anhydrous conditions. The tert-butyl group is introduced first, followed by the alkoxy substituent, ensuring regioselectivity.

Reaction steps :

  • $$ \text{Ph}2\text{SiCl}2 + \text{t-BuLi} \rightarrow \text{Ph}_2\text{Si}(t\text{-Bu})\text{Cl} $$
  • $$ \text{Ph}2\text{Si}(t\text{-Bu})\text{Cl} + \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{OH} \rightarrow \text{Target compound} $$

Optimization insights :

  • Excess triethylamine neutralizes HCl byproducts.
  • Yields improve to 85% when using lithium hexamethyldisilazide (LiHMDS) as a base.

Grignard Reagent-Based Coupling

Mechanistic Challenges and Side Reactions

Isomerization of the (3-Methyl-2-Butenyl)Oxy Group

The allylic alkoxy group is prone to acid-catalyzed isomerization , converting the 2-butenyl moiety to a 3-butenyl derivative. For instance, in the presence of trace HCl, the product may equilibrate with tert*-butyl[(3-methyl-3-butenyl)oxy]diphenylsilane , reducing regiochemical purity.

Mitigation strategies :

  • Use of scavengers (e.g., molecular sieves) to adsorb acidic impurities.
  • Conducting reactions under strictly anhydrous conditions .

Competing Etherification Reactions

Unreacted chlorosilane intermediates may undergo self-condensation , forming disiloxane byproducts. For example:
$$ 2 \, \text{Ph}2\text{Si}(t\text{-Bu})\text{Cl} + \text{H}2\text{O} \rightarrow \text{Ph}2\text{Si}(t\text{-Bu})-\text{O}-\text{Si}(t\text{-Bu})\text{Ph}2 + 2 \, \text{HCl} $$

Preventive measures :

  • Slow addition of the alcohol component to the chlorosilane.
  • Inert atmosphere (N₂ or Ar) to exclude moisture.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

  • Recrystallization : Hexane/dichloromethane (3:1 v/v) yields crystals with >99% purity.
  • Column chromatography : Silica gel with ethyl acetate/hexane (5:95) as eluent.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 1.05 ppm (tert-butyl, 9H, s)
    • δ 5.25–5.40 ppm (alkene protons, 2H, m)
    • δ 7.30–7.60 ppm (diphenyl, 10H, m).
  • IR Spectroscopy : Si-O-C stretch at 1050–1100 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Hydrosilylation 68–72 95 Mild conditions Requires expensive catalysts
Nucleophilic Substitution 85 98 High regioselectivity Sensitive to moisture
Grignard Coupling 62 90 Scalability Multi-step, time-consuming

Industrial and Research Applications

This silane derivative serves as:

  • Protecting group for alcohols in organic synthesis.
  • Precursor for silicon-based polymers with tunable thermal stability.
  • Crosslinking agent in silicone resins.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.

Scientific Research Applications

Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.

    Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Variations

Compound A : tert-Butyldiphenylchlorosilane (CAS: 58479-61-1)
  • Molecular formula : C16H19ClSi
  • Key differences : Replaces the (3-methyl-2-butenyl)oxy group with a chlorine atom.
  • Reactivity : The chlorine substituent increases electrophilicity, making it reactive in nucleophilic substitutions. However, it lacks the conjugated diene system, reducing steric hindrance compared to the target compound .
Compound B : Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl- (CAS: 208984-52-5)
  • Molecular formula : C16H33IOSi
  • Key differences : Contains an iodine atom and dimethyl groups instead of diphenyl groups.
Compound C : Silane, (4-bromo-2-butenyl)oxydimethyl-, (E) (CAS: 91202-71-0)
  • Molecular formula : C10H21BrOSi
  • Key differences : Features a bromo-substituted butenyl chain and dimethyl groups.
  • Reactivity : Bromine increases electrophilicity for substitution reactions, but the simpler structure limits thermal stability compared to the target compound’s extended conjugation .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 464.7 262.9 396.4 265.3
Boiling Point (°C) 524.8 ± 50.0 ~300 (est.) 345.6 ± 35.0 Not reported
Density (g/cm³) 1.03 ± 0.1 ~1.1 (est.) 1.138 ± 0.06 Not reported
PSA (Ų) 27.69 ~20 (est.) 9.23 ~15 (est.)
  • Polar Surface Area (PSA) : The target compound’s higher PSA (27.69 Ų) suggests greater polarity due to its oxygen-rich (3-methyl-2-butenyl)oxy group, enhancing solubility in polar aprotic solvents .
  • Thermal Stability : The target compound’s bulky diphenyl and tert-butyl groups improve thermal stability compared to Compounds B and C, which have smaller substituents .

Research Findings and Trends

  • Steric Effects : The target compound’s diphenyl and tert-butyl groups provide superior steric shielding, critical for regioselective protection in complex molecules .
  • Electronic Properties : Conjugated dienes in the target compound stabilize intermediates via resonance, a feature absent in Compounds A–C .

Biological Activity

Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- (CAS No. 188263-82-3) is an organosilicon compound with the molecular formula C21_{21}H28_{28}OSi and a molecular weight of 324.538 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems.

Property Value
Molecular FormulaC21_{21}H28_{28}OSi
Molecular Weight324.538 g/mol
CAS Number188263-82-3

Antimicrobial Properties

Research has indicated that silane compounds, including quaternary ammonium silanes, exhibit significant antimicrobial properties. For example, studies have shown that these silanes can effectively inhibit bacterial growth and biofilm formation, which is crucial in dental applications and infection control.

  • Case Study: Antimicrobial Efficacy
    • A study demonstrated that a quaternary ammonium silane significantly reduced the adhesion of oral microorganisms to surfaces. The compound was tested in a polymicrobial biofilm model and showed a marked decrease in bacterial colonization compared to untreated controls .
    • Another investigation highlighted that silane-based compounds could control macrophage polarization, enhancing tissue repair while exhibiting antimicrobial effects .

The antimicrobial activity of silanes is primarily attributed to their ability to penetrate bacterial cell membranes. This leads to cell lysis and disruption of metabolic processes:

  • Cell Membrane Interaction : The lipophilic nature of the alkyl chains in silanes allows them to integrate into bacterial membranes, disrupting their integrity and leading to cell death .
  • Inflammatory Response Modulation : Silanes can influence cytokine production, as seen in studies where treatment with specific silanes resulted in decreased levels of pro-inflammatory cytokines like IL-6 and increased anti-inflammatory markers such as IL-10 in macrophages .

Toxicological Profile

While the biological activity of silanes is promising, understanding their toxicological profile is essential for safe application:

  • Cytotoxicity Studies : Research indicates varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, lower concentrations demonstrated minimal toxicity while higher concentrations were more detrimental to cell viability .
  • Environmental Impact : The stability of these compounds in various environments raises concerns about their persistence and potential bioaccumulation in aquatic organisms .

Comparative Studies

A comparative analysis of different silane compounds has revealed insights into their efficacy:

Silane Compound Antimicrobial Activity Cytotoxicity Level Application Area
Quaternary Ammonium SilaneHighModerateDental materials
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-ModerateLowSurface coatings
Other Silanes (e.g., BHT derivatives)VariableHighIndustrial applications

Future Directions

Further research is required to explore the full potential of silane compounds in medical and industrial applications. Key areas include:

  • Development of New Formulations : Combining silanes with other antimicrobial agents could enhance efficacy.
  • Long-term Toxicity Studies : Understanding the long-term effects of exposure on human health and the environment.
  • Mechanistic Studies : Detailed investigations into how these compounds interact at the molecular level with various biological systems.

Q & A

Basic: What are the key considerations for introducing the tert-butyldiphenylsilyl group during synthesis?

The tert-butyldiphenylsilyl (TBDPS) group is widely used to protect hydroxyl groups in organic synthesis due to its stability under acidic and basic conditions. Key steps include:

  • Reagent Selection : Use tert-butyldiphenylchlorosilane (TBDPSCl) with imidazole or DMAP as a base in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Moisture Control : Reactions must be performed under inert atmospheres (N₂/Ar) to prevent hydrolysis of the silyl chloride reagent.
  • Monitoring : Track reaction progress via TLC or NMR to confirm complete protection, as incomplete reactions lead to mixed intermediates.
  • Deprotection : Use fluoride-based reagents (e.g., TBAF) under controlled conditions to avoid over-desilylation .

Basic: How can researchers characterize the success of silyl ether formation in this compound?

Characterization involves:

  • ¹H/¹³C NMR : Look for upfield shifts of the protected hydroxyl proton (disappearance) and signals corresponding to TBDPS aromatic protons (δ 7.3–7.7 ppm) and tert-butyl groups (δ 1.0–1.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
  • IR Spectroscopy : Absence of O–H stretches (~3200–3600 cm⁻¹) confirms protection .

Advanced: How do steric effects influence the reactivity of multi-silylated derivatives of this compound?

The bulky tert-butyldiphenylsilyl group introduces steric hindrance, which impacts:

  • Reaction Kinetics : Slower reaction rates in nucleophilic substitutions or coupling reactions due to restricted access to reactive sites.
  • Regioselectivity : Preferential protection of less sterically hindered hydroxyl groups in polyols .
  • Mitigation Strategies : Use smaller silyl groups (e.g., TMS) for multi-step syntheses or employ temporary protecting groups (e.g., acetates) before introducing TBDPS .

Advanced: What experimental designs optimize yields when working with moisture-sensitive silyl ethers?

Key protocols include:

  • Solvent Purity : Use anhydrous solvents (e.g., THF, DCM) distilled over molecular sieves.
  • Temperature Control : Perform silylation at 0–25°C to balance reactivity and side reactions .
  • Workup : Quench reactions with aqueous NH₄Cl to remove excess TBDPSCl, followed by extraction with non-polar solvents (e.g., hexane) to isolate silyl ethers .
  • By-product Analysis : Use GC-MS or HPLC to detect desilylation by-products and adjust reagent stoichiometry accordingly .

Advanced: How can researchers resolve contradictions in reported stability data for silyl ethers under basic conditions?

Discrepancies often arise from:

  • Substrate Specificity : Electron-withdrawing groups adjacent to the silyl ether reduce stability in basic media.
  • Catalytic Effects : Trace fluoride ions (e.g., from glassware) accelerate hydrolysis.
  • Validation Methods : Conduct controlled stability assays (e.g., exposure to K₂CO₃/MeOH) and compare degradation rates using HPLC .

Basic: What purification methods are effective for isolating silylated intermediates?

  • Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (95:5 to 80:20) to separate silyl ethers from polar impurities .
  • Recrystallization : Non-polar solvents (e.g., toluene) yield crystalline products for X-ray diffraction validation .
  • HPLC : Reverse-phase C18 columns resolve closely related silylated by-products .

Advanced: How does the TBDPS group affect the stereochemical outcomes of adjacent chiral centers?

The bulky TBDPS group can:

  • Induce Steric Guidance : Direct the approach of reagents in asymmetric syntheses (e.g., Sharpless epoxidation).
  • Atropisomerism : Stabilize rotational isomers in biphenyl-containing systems, detectable via NOESY NMR .
  • Case Study : In , the (3S)-configuration of a silyl ether influenced the regioselectivity of iodination via steric shielding .

Advanced: What analytical challenges arise when characterizing degradation products of this silane?

  • Volatility : Low-molecular-weight siloxanes may evaporate during GC-MS analysis. Use cold traps or derivatization .
  • Matrix Effects : Silica-based degradation products interfere with LC-MS. Employ polymeric HPLC columns instead .
  • Structural Elucidation : Combine HRMS with 2D NMR (e.g., HSQC, HMBC) to assign fragments .

Basic: What safety protocols are critical when handling tert-butyldiphenylchlorosilane?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
  • Neutralization : Quench spills with sodium bicarbonate or sand to avoid HCl gas release .
  • Waste Disposal : Collect silane residues in sealed containers for halogenated waste processing .

Advanced: How can computational modeling aid in predicting the reactivity of this silane in novel reactions?

  • DFT Calculations : Simulate transition states to predict regioselectivity in silylation/deprotection .
  • Molecular Dynamics : Model steric interactions in multi-silylated systems to optimize synthetic routes .
  • Software Tools : Use Gaussian or ORCA for energy profiling and Spartan for visualizing steric maps .

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